4-amino-N,N,2-trimethylbenzamide
Overview
Description
4-Amino-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H14N2O. It is characterized by the presence of an amine group and a benzamide structure, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,N,2-trimethylbenzamide typically involves the reaction of 4-aminoacetophenone with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N,N,2-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Amino-N,N,2-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved often include the modulation of signal transduction pathways and the inhibition of specific protein functions .
Comparison with Similar Compounds
- 4-Amino-N-methylbenzamide
- 4-Amino-2-methylbenzamide
- 4-Amino-N,N-dimethylbenzamide
Comparison: 4-Amino-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
4-amino-N,N,2-trimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-6-8(11)4-5-9(7)10(13)12(2)3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZPMBEYWHIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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